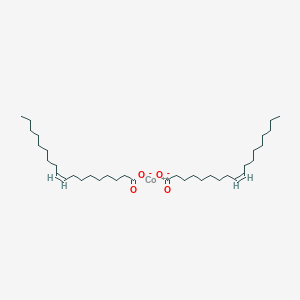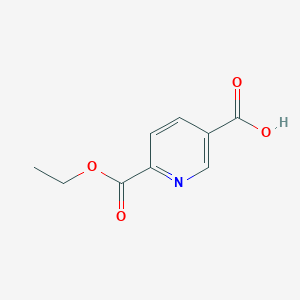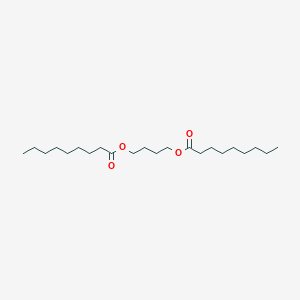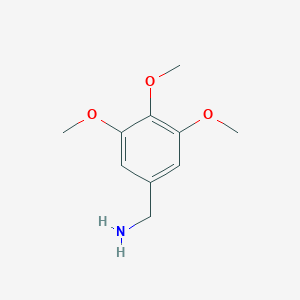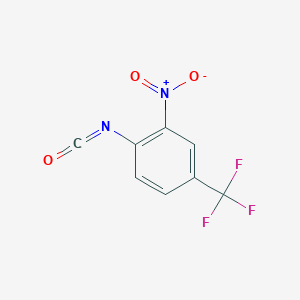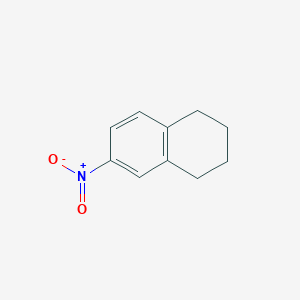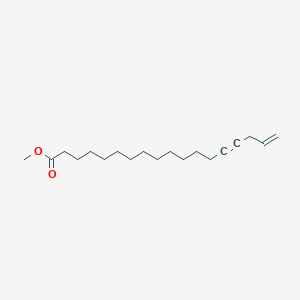
Methyl 17-octadecen-14-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 17-octadecen-14-ynoate, also known as methyl 9Z-octadecen-12-ynoate, is an unsaturated fatty acid methyl ester that has been studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. This compound has unique properties that make it a promising candidate for use in a range of research applications.
Wirkmechanismus
The mechanism of action of Methyl 17-octadecen-14-ynoate 17-octadecen-14-ynoate is not fully understood, but it is believed to be related to its ability to interact with cell membranes and alter their properties. This compound has been shown to have a high affinity for phospholipid bilayers, which may contribute to its ability to penetrate cell membranes and exert its effects.
Biochemische Und Physiologische Effekte
Methyl 17-octadecen-14-ynoate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to induce apoptosis in cancer cells. Methyl 17-octadecen-14-ynoate has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 17-octadecen-14-ynoate has several advantages for use in lab experiments, including its high reactivity and ability to penetrate cell membranes. However, this compound is also highly sensitive to air and moisture, which can make its synthesis and handling challenging. Additionally, the high reactivity of Methyl 17-octadecen-14-ynoate 17-octadecen-14-ynoate can make it difficult to control its reaction with other compounds, which can lead to unpredictable results.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 17-octadecen-14-ynoate 17-octadecen-14-ynoate. One area of interest is the development of new drugs based on this compound, particularly for the treatment of inflammatory and cancerous diseases. Another potential direction is the use of Methyl 17-octadecen-14-ynoate 17-octadecen-14-ynoate in the development of new materials, particularly in the field of coatings and polymers. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
Methyl 17-octadecen-14-ynoate can be synthesized through a variety of methods, including the reaction of an alkynyl Grignard reagent with a carboxylic acid or ester, or through the oxidation of an alkyne with a palladium catalyst. The synthesis of this compound can be challenging due to its high reactivity and sensitivity to air and moisture.
Wissenschaftliche Forschungsanwendungen
Methyl 17-octadecen-14-ynoate has been studied for its potential applications in various fields of scientific research. In biochemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In pharmacology, Methyl 17-octadecen-14-ynoate 17-octadecen-14-ynoate has been studied for its potential use as a drug delivery system, due to its ability to penetrate cell membranes. In materials science, this compound has been studied for its potential use in the development of new materials, such as polymers and coatings.
Eigenschaften
CAS-Nummer |
18202-19-2 |
|---|---|
Produktname |
Methyl 17-octadecen-14-ynoate |
Molekularformel |
C19H32O2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
methyl octadec-17-en-14-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4,7-18H2,2H3 |
InChI-Schlüssel |
BKYDXRQCRZDCOR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCCCCCCCCCCC#CCC=C |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCCC#CCC=C |
Synonyme |
17-Octadecen-14-ynoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



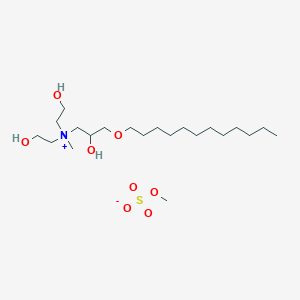
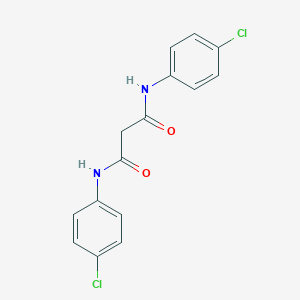


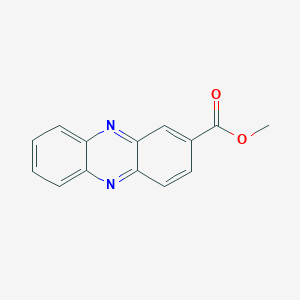
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
